molecular formula C6H4F7IO B12844148 (Z)-4,5,5,5-tetrafluoro-2-iodo-4-(trifluoromethyl)pent-2-en-1-ol CAS No. 1006627-74-2

(Z)-4,5,5,5-tetrafluoro-2-iodo-4-(trifluoromethyl)pent-2-en-1-ol

Cat. No.: B12844148
CAS No.: 1006627-74-2
M. Wt: 351.99 g/mol
InChI Key: RLTYZSOFMJFAHD-IWQZZHSRSA-N
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Description

(Z)-4,5,5,5-tetrafluoro-2-iodo-4-(trifluoromethyl)pent-2-en-1-ol is a fluorinated organic compound with a unique structure that includes multiple fluorine atoms, an iodine atom, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4,5,5,5-tetrafluoro-2-iodo-4-(trifluoromethyl)pent-2-en-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorinated alkenes and iodine-containing reagents.

    Reaction Conditions: The reaction conditions often involve the use of strong bases, such as potassium tert-butoxide, and solvents like dimethyl sulfoxide (DMSO) to facilitate the reaction.

    Reaction Steps:

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(Z)-4,5,5,5-tetrafluoro-2-iodo-4-(trifluoromethyl)pent-2-en-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The iodine atom can be reduced to form a deiodinated product.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be employed under mild conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a fluorinated alkene.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex fluorinated compounds.

    Catalysis: Acts as a ligand in catalytic reactions involving transition metals.

Biology

    Biochemical Probes: Utilized in the development of fluorinated biochemical probes for studying enzyme mechanisms.

Medicine

    Drug Development: Investigated for its potential as a pharmacophore in the design of new drugs with improved bioavailability and metabolic stability.

Industry

    Materials Science: Employed in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of (Z)-4,5,5,5-tetrafluoro-2-iodo-4-(trifluoromethyl)pent-2-en-1-ol involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules through hydrogen bonding, van der Waals forces, and electrostatic interactions.

    Pathways Involved: It can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-penten-1-ol: A structurally similar compound with a double bond and hydroxyl group but lacking the fluorine and iodine atoms.

    (E)-4,5,5,5-tetrafluoro-2-iodo-4-(trifluoromethyl)pent-2-en-1-ol: An isomer with the same molecular formula but different spatial arrangement of atoms.

Uniqueness

    Fluorination: The presence of multiple fluorine atoms imparts unique properties such as increased lipophilicity and metabolic stability.

    Iodine Atom: The iodine atom provides a site for further functionalization through substitution reactions.

    Z-Configuration: The (Z)-configuration of the double bond influences the compound’s reactivity and interaction with molecular targets.

This detailed article provides a comprehensive overview of (Z)-4,5,5,5-tetrafluoro-2-iodo-4-(trifluoromethyl)pent-2-en-1-ol, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

(Z)-4,5,5,5-tetrafluoro-2-iodo-4-(trifluoromethyl)pent-2-en-1-ol, also known by its CAS number 40798-39-8, is a fluorinated organic compound that has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesis, characterization, and relevant case studies.

Basic Information

PropertyValue
IUPAC NameThis compound
CAS Number40798-39-8
Molecular FormulaC8H10F7IO
Molecular Weight414.056 g/mol
LogP3.096
PSA57.53

Structure

The compound features a complex structure characterized by multiple fluorine atoms and an iodine atom attached to a pentene backbone. Its unique configuration contributes to its biological activity.

Research indicates that compounds with similar fluorinated structures can exhibit various biological activities including:

  • Antimicrobial Activity : Fluorinated compounds often demonstrate enhanced antimicrobial properties due to their lipophilicity and ability to disrupt microbial membranes.
  • Enzyme Inhibition : Some studies have shown that fluorinated alcohols can inhibit specific enzymes such as tyrosinase, which is involved in melanin production. This inhibition can be useful in cosmetic applications for skin lightening.
  • Anticancer Properties : Preliminary studies suggest potential anticancer activity against certain cell lines, although specific data for this compound remains limited.

Case Studies

  • Tyrosinase Inhibition : A study involving fluorinated compounds demonstrated that certain derivatives exhibited significant tyrosinase inhibition with IC50 values comparable to standard inhibitors like kojic acid . The specific activity of this compound in this regard requires further investigation.
  • Antimicrobial Studies : Similar fluorinated compounds have shown promising results in antimicrobial assays against various pathogens. While direct studies on this specific compound are scarce, the structural similarities suggest potential efficacy .
  • Synthesis and Characterization : The synthesis of this compound has been explored in various research settings. For instance, methods involving nucleophilic substitution reactions have been described in literature, highlighting the compound's stability and reactivity under different conditions .

Research Findings

Recent findings emphasize the importance of further research into the biological activities of this compound. Notably:

  • In vitro Studies : Various in vitro assays are necessary to fully elucidate its biological mechanisms and potential therapeutic applications.
  • Structure Activity Relationship (SAR) : Understanding how modifications to its structure affect biological activity could lead to the development of more potent derivatives.

Properties

CAS No.

1006627-74-2

Molecular Formula

C6H4F7IO

Molecular Weight

351.99 g/mol

IUPAC Name

(Z)-4,5,5,5-tetrafluoro-2-iodo-4-(trifluoromethyl)pent-2-en-1-ol

InChI

InChI=1S/C6H4F7IO/c7-4(5(8,9)10,6(11,12)13)1-3(14)2-15/h1,15H,2H2/b3-1-

InChI Key

RLTYZSOFMJFAHD-IWQZZHSRSA-N

Isomeric SMILES

C(/C(=C/C(C(F)(F)F)(C(F)(F)F)F)/I)O

Canonical SMILES

C(C(=CC(C(F)(F)F)(C(F)(F)F)F)I)O

Origin of Product

United States

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